![molecular formula C18H13F3N2O2 B2939625 (2E)-2-cyano-3-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide CAS No. 891559-96-9](/img/structure/B2939625.png)

(2E)-2-cyano-3-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

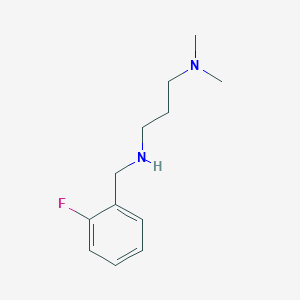

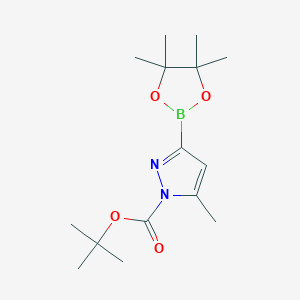

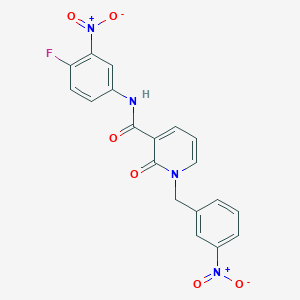

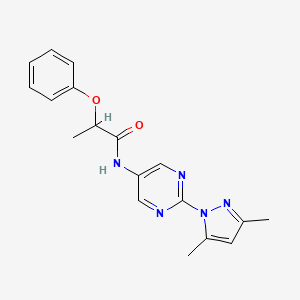

“(2E)-2-cyano-3-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide” is a complex organic compound. It contains a trifluoromethyl group, which is a functional group in chemistry consisting of three fluorine atoms attached to a carbon atom . It also contains a methoxy group, which is an alkyl ether that consists of a methyl group attached to oxygen . This compound is used in pharmaceutical preparations and formulations .

Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethyl groups . Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and a methoxy group . The trifluoromethyl group contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The methoxy group consists of a methyl group attached to oxygen .Chemical Reactions Analysis

Trifluoromethyl phenyl sulfone is traditionally a nucleophilic trifluoromethylating agent . Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure, particularly the presence of the trifluoromethyl and methoxy groups . These groups are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

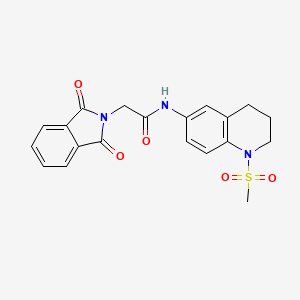

A study on the synthesis and characterization of new acrylamide derivatives, including similar compounds to "(2E)-2-cyano-3-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide", found their application as effective corrosion inhibitors for copper in nitric acid solutions. These compounds exhibited high efficiency in protecting copper from corrosion, supported by chemical and electrochemical methods, and were characterized using Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1HNMR), and mass spectroscopy (MS). Theoretical computations using density functional theory (DFT) and Monte Carlo simulations (MC) complemented the experimental findings, suggesting the potential of these acrylamide derivatives in corrosion protection applications (Abu-Rayyan et al., 2022).

Optoelectronic Properties

Another significant application area is in optoelectronics, where derivatives similar to "(2E)-2-cyano-3-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide" have been studied for their mechanofluorochromic properties. These compounds exhibited distinct optical properties due to their specific stacking modes, influencing their luminescence and quantum yields. This research underscores the potential of such acrylamide derivatives in developing materials with tailored optical properties for use in optoelectronic devices (Song et al., 2015).

Molecular Engineering

In the context of solar cell applications, the structural and electronic engineering of organic sensitizers, including those based on cyanoacrylic acid, demonstrates the compound's relevance in enhancing the efficiency of solar energy conversion. The design and synthesis of these sensitizers aim to optimize their photovoltaic performance, highlighting the molecule's contribution to renewable energy technologies (Kim et al., 2006).

Photoprotective Applications

The novel heterocyclic derivative LQFM048, related to the structure of "(2E)-2-cyano-3-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide", has shown potential in photoprotective applications. This compound demonstrated significant stability under sunlight exposure, interesting sun protection factor results, and low acute toxicity, making it a promising candidate for sunscreen products (Vinhal et al., 2016).

Liquid Crystalline Properties

Research on the synthesis and mesomorphic properties of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens with cyano and methoxy tails reveals another application domain. These compounds' ability to exhibit smectic phases over a wide temperature range and their tunable molecular alignments via mechanical perturbations suggest their utility in liquid crystal display technologies and other related applications (Kong & Tang, 1998).

Zukünftige Richtungen

The demand for trifluoromethyl derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and development of such compounds, including “(2E)-2-cyano-3-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide”, are likely to continue to be an important area of research in the future .

Wirkmechanismus

Target of Action

The primary target of this compound, also known as (E)-2-cyano-3-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide, is the Nrf2 protein . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation.

Mode of Action

The compound interacts with its target, Nrf2, by acting as a potent activator . It leads to an increase in the expression of Nrf2-regulated antioxidant genes, such as GCLM and NQO1 . This interaction results in changes at the molecular level, enhancing the cell’s defense mechanisms against oxidative stress.

Biochemical Pathways

The activation of Nrf2 triggers the antioxidant response pathway . This pathway involves the upregulation of various antioxidant genes, which collectively work to neutralize reactive oxygen species (ROS) and reduce oxidative stress within the cell. The downstream effects include enhanced cellular resistance to oxidative damage, which can contribute to the prevention of various diseases associated with oxidative stress.

Pharmacokinetics

The presence of the trifluoromethyl group in its structure suggests that it may have good bioavailability and metabolic stability

Result of Action

The activation of Nrf2 and the subsequent upregulation of antioxidant genes result in a marked increase in the cell’s antioxidant capacity . This leads to a decrease in oxidative stress and damage within the cell, promoting cell survival and function. In the context of disease, this could potentially slow disease progression and improve health outcomes.

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O2/c1-25-16-7-2-4-12(9-16)8-13(11-22)17(24)23-15-6-3-5-14(10-15)18(19,20)21/h2-10H,1H3,(H,23,24)/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHMSLLFVDWCFU-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-cyano-3-(3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[c][1,2,5]thiadiazol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2939542.png)

![2-{[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B2939543.png)

![3-[(4-chlorophenyl)methyl]-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2939548.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorobenzyl)propane-1-sulfonamide](/img/structure/B2939555.png)

![Rel-(1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2939559.png)

![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide](/img/structure/B2939561.png)